molecular formula C19H17BrN6O B3006412 (5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1257553-07-3

(5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone

货号: B3006412
CAS 编号: 1257553-07-3
分子量: 425.29
InChI 键: AHYZVACFPPUFMQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17BrN6O and its molecular weight is 425.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Similar compounds have been found to inhibit enzymes such as α-glucosidase , which plays a crucial role in treating type II diabetes mellitus .

Mode of Action

It’s known that the compound is pharmacologically active . The compound likely interacts with its target enzyme, possibly inhibiting its function and leading to changes in the biochemical processes within the cell.

Biochemical Pathways

Given the potential inhibition of α-glucosidase , it can be inferred that the compound may affect carbohydrate digestion and absorption pathways, thereby influencing glucose metabolism.

Result of Action

If the compound does indeed inhibit α-glucosidase , it could potentially lead to decreased glucose absorption in the gut, thereby lowering blood glucose levels.

Action Environment

It’s important to note that factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its target .

生物活性

(5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone, also known by its CAS number 1203191-99-4, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on anti-tubercular, anti-cancer, and other pharmacological properties supported by various studies.

  • Molecular Formula : C19H17BrN6O
  • Molecular Weight : 425.29 g/mol
  • Structure : The compound features a brominated pyridine ring and a piperazine moiety, which are known for their roles in drug design due to their ability to interact with biological targets.

Anti-Tubercular Activity

Recent studies have highlighted the anti-tubercular potential of related compounds within the same structural family. For instance, a series of substituted piperazine derivatives were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among these derivatives, several exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM . The exploration of similar compounds suggests that this compound may also possess promising anti-tubercular properties.

Anti-Cancer Activity

The compound's structural features suggest potential anti-cancer activity. A related study on pyrazine derivatives indicated that compounds with similar piperazine and pyridine structures demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The most active derivative showed an IC50 of 4.64 ± 0.08 µM against Jurkat cells, indicating strong cell proliferation inhibition .

Additionally, molecular docking studies revealed favorable binding interactions with matrix metalloproteinases (MMPs), which are critical in cancer progression and metastasis. The docking scores of -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9 suggest that this compound could effectively inhibit these enzymes .

Study on Structural Analogues

A comparative study focused on the design and synthesis of novel substituted piperazine derivatives indicated that modifications in the piperazine ring could enhance biological activity. The study reported that specific substitutions led to improved anti-tubercular and anti-cancer activities .

Cytotoxicity Assessments

In vitro assessments of cytotoxicity on human embryonic kidney cells (HEK-293) showed that several derivatives were non-toxic at effective concentrations, making them suitable candidates for further development in therapeutic applications .

Data Table: Summary of Biological Activities

Activity IC50 (µM) Target Reference
Anti-Tubercular1.35 - 2.18Mycobacterium tuberculosis
Anti-Cancer (Jurkat)4.64Jurkat Cells
Binding Affinity (MMPs)-9.0 / -7.8MMP-2 / MMP-9

科学研究应用

This compound has been investigated for several biological activities, including:

  • Anti-Tubercular Activity
    • Related compounds have shown promising results against Mycobacterium tuberculosis, with some derivatives exhibiting IC50 values ranging from 1.35 to 2.18 μM. This suggests that (5-Bromopyridin-3-yl)(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)methanone may also possess anti-tubercular properties due to its structural similarity to these active derivatives.
  • Cancer Research
    • The compound's interaction with various biological targets makes it a candidate for exploring anti-cancer properties. Studies have indicated that related piperazine derivatives can inhibit cancer cell proliferation, suggesting potential pathways for this compound to exhibit similar effects.
  • Enzyme Inhibition
    • Preliminary studies indicate that the compound may inhibit enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. This inhibition can lead to potential applications in managing diabetes and other metabolic disorders .

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions, beginning with the bromination of pyridine followed by coupling reactions with piperazine and pyridazine derivatives. These synthetic methods are crucial for producing the compound in sufficient quantities for research and potential industrial applications.

Common Synthetic Steps:

  • Bromination : Formation of 5-bromopyridine.
  • Coupling Reactions : Reaction with piperazine and pyridazine under controlled conditions.
  • Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity levels.

属性

IUPAC Name

(5-bromopyridin-3-yl)-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN6O/c20-16-11-15(12-22-13-16)19(27)26-9-7-25(8-10-26)18-2-1-17(23-24-18)14-3-5-21-6-4-14/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYZVACFPPUFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。